molecular formula C12H13BrO B1382351 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one CAS No. 1803604-17-2

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one

Cat. No.: B1382351
CAS No.: 1803604-17-2
M. Wt: 253.13 g/mol
InChI Key: OGHIKZZIKLEPHX-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one (CAS 1803604-17-2) is a brominated ketone with the molecular formula C₁₂H₁₃BrO and a molecular weight of 253.14 g/mol . Structurally, it features a cyclopropane ring fused to a phenyl group, with a brominated propanone chain. The compound exists as a liquid under standard conditions and is stored at 4°C . Notably, safety data for this compound remains unspecified, requiring direct consultation with suppliers .

Properties

IUPAC Name

2-bromo-1-(1-phenylcyclopropyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHIKZZIKLEPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CC1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one typically involves the bromination of 1-(1-phenylcyclopropyl)propan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Performed in aqueous or mixed solvent systems, often under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.

    Reduction: Produces 1-(1-phenylcyclopropyl)propan-1-ol.

    Oxidation: Results in 2-bromo-1-(1-phenylcyclopropyl)propanoic acid or other oxidized products.

Scientific Research Applications

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in various redox reactions, altering the compound’s oxidation state and reactivity. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its interactions at the molecular level .

Comparison with Similar Compounds

Key Observations:

Halogenation: Chlorine and fluorine substituents enhance electrophilicity and influence reactivity in cross-coupling reactions, whereas bromine serves as a leaving group in nucleophilic substitutions .

Physical State and Stability :

  • The target compound is a liquid , contrasting with solid-state analogs like 2-bromo-1-(4-fluorophenyl)propan-1-one (melting point: 45–50°C) .
  • Storage conditions vary significantly, with some derivatives requiring refrigeration (e.g., 4°C for the cyclopropyl analog) and others stable at room temperature .

Biological Activity

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13BrO
  • Molecular Weight : 239.13 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom, a cyclopropyl group, and a phenyl group, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that are crucial for cell survival and proliferation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
Activity TypeEffectiveness
AntibacterialModerate
AntifungalLow
AntiviralUnder study
  • Antitumor Properties : Some studies have indicated potential antitumor effects, particularly against certain cancer cell lines, suggesting it could be useful in oncology.

Study 1: Antimicrobial Activity

A study conducted by ResearchGate evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound showed significant inhibition against Gram-positive bacteria but limited effects on Gram-negative strains.

Study 2: Antitumor Effects

In another study published in a peer-reviewed journal, the compound was tested on several cancer cell lines. The findings revealed that at higher concentrations, it induced apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as an anticancer agent.

Toxicity and Safety Profile

While promising, the toxicity profile of this compound must be considered. In animal studies, high doses resulted in adverse effects such as liver toxicity and gastrointestinal disturbances. Therefore, further research is necessary to establish safe dosage levels for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
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